molecular formula C48H48FeN6O4S-6 B12338296 Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate

Cat. No.: B12338296
M. Wt: 860.8 g/mol
InChI Key: QLQKDHZNLZUOGV-UHFFFAOYSA-L
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Description

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is a coordination compound that features iron in the +2 oxidation state, coordinated with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands and sulfate anions. This compound is notable for its metal-chelating properties and its applications in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate typically involves the reaction of iron(II) sulfate with 3,4,7,8-tetramethyl-1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, where the iron(II) ion coordinates with the phenanthroline ligand to form the desired complex. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or ethanol.

    Reaction Time: Several hours to ensure complete coordination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To control reaction conditions and scale up production.

    Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate undergoes various chemical reactions, including:

    Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.

    Reduction: The compound can participate in redox reactions where the iron center is reduced.

    Substitution: Ligands can be substituted with other coordinating molecules.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Solvents: Water, ethanol, or other polar solvents to facilitate reactions.

Major Products

    Oxidation Products: Iron(III) complexes.

    Reduction Products: Iron(II) complexes with different ligands.

    Substitution Products: Complexes with substituted ligands.

Scientific Research Applications

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential in biological systems as a metal chelator.

    Medicine: Explored for its therapeutic potential in metal-related diseases.

    Industry: Utilized in materials science for the development of metal-organic frameworks and other advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligands coordinate with the iron center, stabilizing it and facilitating various chemical reactions. The sulfate anions balance the charge and contribute to the overall stability of the complex.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline Complexes: Similar coordination compounds with different substituents on the phenanthroline ligand.

    2,2’-Bipyridine Complexes: Another class of metal-chelating agents with similar coordination properties.

    Ferroin: A well-known iron(II) complex with 1,10-phenanthroline used as a redox indicator.

Uniqueness

Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is unique due to the specific substitution pattern on the phenanthroline ligand, which can influence its coordination chemistry and reactivity. The tetramethyl groups can enhance the stability and solubility of the complex compared to unsubstituted phenanthroline complexes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C48H48FeN6O4S-6

Molecular Weight

860.8 g/mol

IUPAC Name

iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate

InChI

InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q3*-2;+2;/p-2

InChI Key

QLQKDHZNLZUOGV-UHFFFAOYSA-L

Canonical SMILES

CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.[O-]S(=O)(=O)[O-].[Fe+2]

Origin of Product

United States

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